Quaternary Carbon: Steric & H-Bond Differentiation
The target compound incorporates a geminal amine-aryl substitution at the piperidine C3 position, generating a quaternary sp3 carbon center. The direct de-amino comparator 3-(3-chlorophenyl)piperidine (CAS 55989-12-3) bears only a tertiary C3 carbon with a single H-bond donor (piperidine NH) vs. two H-bond donors in the target compound (piperidine NH plus primary amine NH2). This architectural difference produces a 15 Da molecular weight increase (210.70 vs. 195.69 g/mol) and introduces an additional vector for H-bond interactions with biological targets . In sigma receptor pharmacophore models, the presence of a nitrogen atom has been shown to be essential for binding affinity; removal of the N atom from phenylalkylpiperidines led to little or no binding to sigma receptors [1].
| Evidence Dimension | H-bond donor count / Molecular Weight |
|---|---|
| Target Compound Data | 2 H-bond donors; MW = 210.70 g/mol |
| Comparator Or Baseline | 3-(3-Chlorophenyl)piperidine: 1 H-bond donor; MW = 195.69 g/mol |
| Quantified Difference | ΔMW = +15.01 g/mol; ΔHBD = +1 |
| Conditions | Calculated from molecular formula (C11H15ClN2 vs. C11H14ClN) |
Why This Matters
The additional H-bond donor and altered steric profile directly impact target engagement profiles; for procurement decisions, this means the two compounds are not functionally interchangeable as synthetic intermediates or pharmacological probes.
- [1] Glennon, R.A. et al. Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? Bioorg. Med. Chem. Lett. (2000). Demonstrated that N-atom removal from phenylalkylpiperidines abolishes sigma receptor binding. View Source
